Cinaciguat (BAY 58-2667) is a synthetic compound that acts as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). [] It is classified as a sGC activator and plays a crucial role in scientific research by enabling the study of the NO/sGC/cGMP pathway and its impact on various physiological processes. Cinaciguat preferentially activates oxidized or heme-free sGC, which is insensitive to NO and nitrovasodilators. [] This allows researchers to study the specific effects of sGC activation, independent of NO availability.
Cinaciguat was developed by Bayer AG and has been subject to various clinical trials to assess its efficacy in treating conditions related to impaired nitric oxide signaling, such as heart failure and pulmonary hypertension. Its development stemmed from the need for new therapies that can effectively activate soluble guanylate cyclase, especially in cases where traditional nitric oxide donors are ineffective due to receptor desensitization.
Cinaciguat belongs to the class of drugs known as soluble guanylate cyclase activators. These compounds are characterized by their ability to stimulate the enzyme soluble guanylate cyclase, which subsequently increases levels of cyclic guanosine monophosphate within cells, leading to vasodilation and other beneficial cardiovascular effects.
The synthesis of cinaciguat involves several key steps starting from 4-{[(2-methoxyphenethyl)amino]methyl}benzoate. The process includes the introduction of a 5-ethoxy-5-oxopentyl group through a reaction with ethyl 5-bromovalerate, followed by various modifications including methyl ether hydrolysis and hydrogenation steps.
The detailed synthetic route highlights the complexity and precision required in producing cinaciguat, ensuring high purity and efficacy for clinical applications .
Cinaciguat's molecular structure features a complex arrangement that allows for its interaction with soluble guanylate cyclase. The compound consists of multiple aromatic rings and functional groups that contribute to its pharmacological activity.
The structural design facilitates binding to the heme pocket of soluble guanylate cyclase, enhancing its activation even in the absence of nitric oxide .
Cinaciguat undergoes several important chemical reactions during its synthesis and when interacting with biological targets:
These reactions are pivotal not only in synthesis but also in determining the pharmacodynamics of cinaciguat .
Cinaciguat functions primarily through its action on soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway:
This mechanism is particularly beneficial in conditions characterized by impaired nitric oxide signaling, such as heart failure .
These properties are essential for understanding how cinaciguat behaves in biological systems and how it can be effectively utilized as a therapeutic agent .
Cinaciguat has been extensively studied for its potential applications in:
The ongoing research into cinaciguat underscores its significance as a promising therapeutic agent in various cardiovascular and renal disorders.
The nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway is a fundamental signaling cascade governing cardiovascular homeostasis. Soluble guanylate cyclase (sGC), a heterodimeric enzyme (α/β subunits), serves as the primary receptor for nitric oxide (NO). Upon NO binding to the haem prosthetic group in its ferrous state (Fe²⁺) within the β-subunit H-NOX domain, sGC undergoes conformational activation, catalyzing the conversion of GTP to cGMP [2] [5]. This second messenger then activates:
In vascular biology, cGMP-dependent pathways reduce cytosolic calcium, inducing vasodilation and lowering blood pressure. Within cardiomyocytes, cGMP counteracts maladaptive hypertrophy and fibrosis by inhibiting TGF-β signaling and adrenergic overstimulation [7] [9].
Table 1: Core Components of the NO-sGC-cGMP Pathway
Component | Function | Physiological Role |
---|---|---|
Nitric Oxide (NO) | Gaseous signaling molecule; sGC activator | Vasodilation, antiplatelet, anti-inflammatory |
sGC (α₁/β₁) | Haem-containing heterodimer; NO receptor | Catalyzes GTP→cGMP conversion |
cGMP | Second messenger | Activates PKG, modulates PDEs/ion channels |
Protein Kinase G | Serine/threonine kinase; primary cGMP effector | Phosphorylates targets for vasorelaxation, cardioprotection |
Dysregulation of the NO-sGC-cGMP axis is a hallmark of cardiovascular and metabolic diseases. Key mechanisms include:
In decompensated heart failure, sGC oxidation/haem loss contributes to vasoconstriction, renal hypoperfusion, and cardiac remodeling. Similarly, diabetic nephropathy features reduced renal cGMP, promoting fibrosis via thrombospondin-1 upregulation [9]. Obesity-induced arterial stiffness correlates with diminished NO-GC activity, leading to aberrant actin polymerization in vascular smooth muscle cells [6].
Traditional nitrovasodilators (e.g., nitroglycerin) indirectly target sGC by releasing NO. However, their utility is limited by:
This drove development of two sGC-targeted drug classes:
Table 2: Comparison of sGC-Targeted Therapeutic Classes
Feature | Nitrovasodilators | sGC Stimulators | sGC Activators (Cinaciguat) |
---|---|---|---|
Molecular Target | NO donation | Haem-bound sGC | Haem-free/oxidized sGC |
Requires Functional Haem | Yes | Yes | No |
Efficacy in Oxidative Stress | Limited | Reduced | High |
Tolerance Development | Yes | No | No |
Cinaciguat (BAY 58-2667) emerged as a first-in-class sGC activator with dual advantages: replacing lost haem and stabilizing sGC in its active conformation, making it uniquely suited for pathologies with irreversible sGC damage [1] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7